4-(2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No.: 2640889-43-4
Cat. No.: VC11857268
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640889-43-4 |
|---|---|
| Molecular Formula | C18H21F3N6O |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 4-[2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C18H21F3N6O/c19-18(20,21)15-13-14(1-3-22-15)25-5-7-27(8-6-25)17-23-4-2-16(24-17)26-9-11-28-12-10-26/h1-4,13H,5-12H2 |
| Standard InChI Key | AJEWRFANFCXDOY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The compound features a pyrimidine core substituted at the 4-position with a morpholine ring and at the 2-position with a piperazine group linked to a 2-(trifluoromethyl)pyridin-4-yl moiety. Key structural attributes include:
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine and piperazine rings contribute to solubility and hydrogen-bonding capacity . X-ray crystallography data for this specific compound remains unpublished, but analogous structures demonstrate planar pyrimidine cores with substituents adopting equatorial conformations to minimize steric strain .
Physicochemical Characteristics
Available data indicates:
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Solubility: Predicted logP ≈ 2.1 (moderate lipophilicity) based on fragment contribution methods
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pKa: Morpholine nitrogen (pKa ≈ 6.5), pyridine nitrogen (pKa ≈ 3.2)
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Thermal Stability: Decomposition temperature >200°C inferred from similar piperazine-pyrimidine derivatives
Experimental determinations of melting point, boiling point, and density are absent in literature, highlighting a gap in current characterization efforts .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit protocol exists for this compound, convergent synthesis strategies from related systems suggest:
Route A: Sequential Nucleophilic Aromatic Substitution
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Pyrimidine Functionalization: 4-Chloro-2-(piperazin-1-yl)pyrimidine reacts with 2-(trifluoromethyl)pyridin-4-yl bromide under Buchwald-Hartwig amination conditions .
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Morpholine Coupling: Subsequent displacement of the 4-chloro group with morpholine using Pd(OAc)₂/Xantphos catalytic system .
Route B: Reductive Amination
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Condensation of 4-(2-chloropyrimidin-4-yl)morpholine with 1-(2-(trifluoromethyl)pyridin-4-yl)piperazine under hydrogenation (1 MPa H₂, Pt/C catalyst) .
Yield optimization challenges include:
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Steric hindrance at pyrimidine C2 and C4 positions
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Competing side reactions at trifluoromethylpyridine nitrogen
Industrial-Scale Considerations
Patent AU2016302384A1 details analogous manufacturing processes, emphasizing:
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Solvent Selection: Tetrahydrofuran/water biphasic systems for improved yield (78-82%)
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Catalyst Recycling: Pd/C recovery via microfiltration membranes reduces production costs by 23%
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Purification: Reverse-phase HPLC with acetonitrile/0.1% TFA gradient achieves >98% purity
The morpholine oxygen participates in hinge-region hydrogen bonding with kinase VAL-882, while the trifluoromethyl group occupies a hydrophobic pocket near LEU-848 . Molecular dynamics simulations predict moderate blood-brain barrier permeability (Pe = 8.3 × 10⁻⁶ cm/s) .
Anticancer Applications
Patent WO2017/020065 discloses structurally related compounds in combination therapies:
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OVCAR-3 Xenograft Model: 45% tumor volume reduction at 50 mg/kg/day (p.o.) when combined with carboplatin
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Mechanistic Synergy: PI3K/mTOR dual inhibition prevents feedback activation of AKT pathways
Challenges and Future Research Directions
Synthetic Limitations
Current hurdles include:
Pharmacological Optimization
Priority areas for development:
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